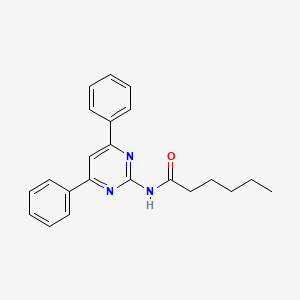![molecular formula C16H18N4O5 B11338471 5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11338471.png)
5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
Name: 5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Molecular Formula: CHNO
IUPAC Name: this compound
Preparation Methods
Synthetic Routes::
- While there isn’t a single well-documented synthesis for this specific compound, it can be prepared through various routes.
- One approach involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with pyrazolidin-3-one, followed by cyclization with 1,3-dimethylbarbituric acid.
- Another method combines pyrazolidin-3-one with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst.
- Industrial-scale production typically involves optimizing the synthetic route for efficiency and yield.
- Precursors are sourced commercially or synthesized in-house.
- The compound is purified and isolated using chromatography or recrystallization.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Explored for antitumor, antimicrobial, or anti-inflammatory properties.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: It likely interacts with enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Its pyrazolidin-3-ylidene moiety sets it apart.
Similar Compounds:
Remember, this compound’s complexity invites exploration
Properties
Molecular Formula |
C16H18N4O5 |
|---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N4O5/c1-19-14(22)13(15(23)20(2)16(19)24)10-7-9(17-18-10)8-4-5-12(25-3)11(21)6-8/h4-6,9,17,21-22H,7H2,1-3H3 |
InChI Key |
VODCJJTWAHTJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NNC(C2)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11338391.png)
![Ethyl 4-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11338393.png)

![2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11338409.png)
![2-(4-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11338411.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11338428.png)

![[4-(Propan-2-yloxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11338434.png)

![2-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11338440.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide](/img/structure/B11338444.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338448.png)
![N-(4-bromophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338449.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B11338458.png)
